molecular formula C17H12O5S B2683739 8-methyl-2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carbaldehyde CAS No. 1552150-16-9

8-methyl-2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carbaldehyde

Cat. No. B2683739
CAS RN: 1552150-16-9
M. Wt: 328.34
InChI Key: ZUIVHRVLNDPDJV-UHFFFAOYSA-N
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Description

8-methyl-2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carbaldehyde, also known as MOC, is a synthetic compound that is widely used in scientific research. It is a derivative of coumarin, a natural compound found in many plants, and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activity

Chromene derivatives synthesized via microwave-assisted methods exhibited significant antimicrobial activity against various bacterial classes and fungi. This suggests potential applications of 8-methyl-2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carbaldehyde in the development of new antimicrobial agents, given its structural similarity to these active compounds (I. H. El Azab, M. Youssef, & M. A. Amin, 2014).

Antibacterial Effects and Synthesis

The synthesis of novel organic compounds, including chromene derivatives, has shown high levels of antibacterial activity. These findings highlight the potential for 8-methyl-2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carbaldehyde in creating effective antibacterial agents (A. Behrami & Florent Dobroshi, 2019).

Antimicrobial Agents Development

Chromene derivatives bearing phenylsulfonyl groups have been investigated for their antimicrobial properties. Compounds synthesized from 4-chloro-2-oxo-2H-chromene-3-carbaldehyde demonstrated significant in vitro activity against both gram-positive and gram-negative bacteria and fungi. This suggests a pathway for the development of antimicrobial agents from 8-methyl-2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carbaldehyde (Shriram H. Bairagi, A. Bhosale, & M. Deodhar, 2009).

Antioxidant and Antihyperglycemic Agents

Coumarin derivatives, structurally related to chromenes, have been synthesized and evaluated for their antioxidant and antihyperglycemic activities. This underscores the potential of 8-methyl-2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carbaldehyde in the development of treatments for oxidative stress-related diseases and diabetes management (R. Kenchappa et al., 2017).

properties

IUPAC Name

3-(benzenesulfonyl)-8-methyl-2-oxochromene-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5S/c1-11-7-12(10-18)8-13-9-15(17(19)22-16(11)13)23(20,21)14-5-3-2-4-6-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIVHRVLNDPDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carbaldehyde

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